Bisnorbiotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

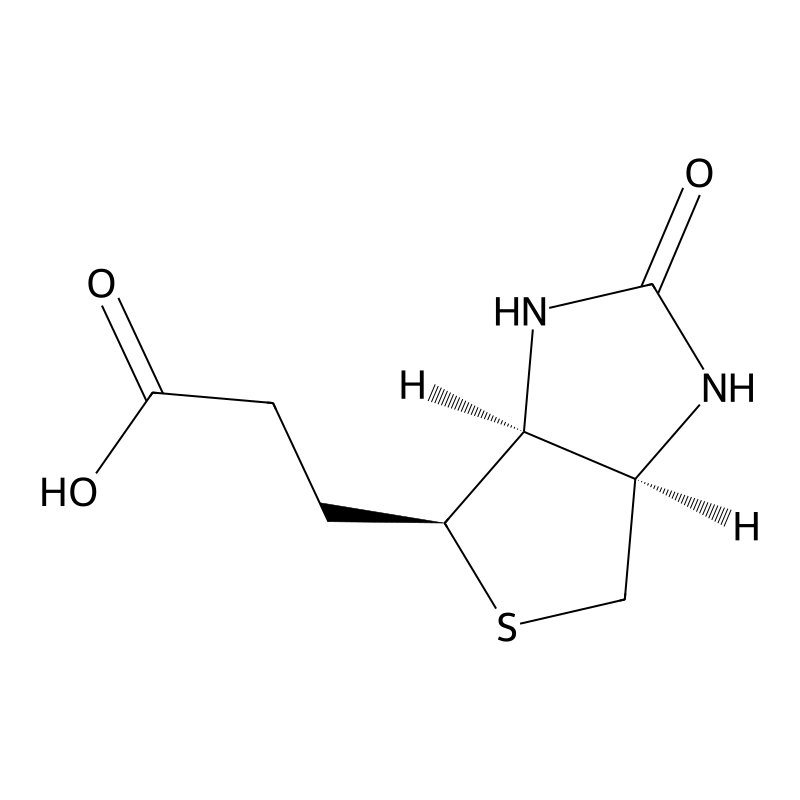

Bisnorbiotin is the primary structural analog and major mammalian β-oxidation metabolite of biotin, characterized by a shortened three-carbon propionic acid side chain instead of the standard five-carbon valeric acid chain [1]. While it retains the core cis-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole ring system required for avidin and streptavidin interaction, its truncated aliphatic chain fundamentally alters its steric profile and binding thermodynamics[2]. In industrial and clinical procurement, bisnorbiotin is primarily sourced as a high-purity analytical reference standard for pharmacokinetic profiling, a cross-reactivity benchmark for validating clinical immunoassays against biotin interference, and a specialized precursor for synthesizing bioconjugates that require modified spatial constraints or reduced binding affinities compared to native biotin.

Substituting bisnorbiotin with intact biotin or other metabolites like tetranorbiotin compromises assay integrity and bioconjugation predictability. In metabolic profiling, using intact biotin as a proxy for clearance fails because bisnorbiotin represents the actual terminal excretion product; failing to quantify it severely underestimates biotin bioavailability and catabolic rate [1]. In affinity systems and immunoassay validation workflows, substituting intact biotin overestimates binding strength. Because bisnorbiotin exhibits a distinct, lower binding efficiency to streptavidin due to its altered side chain, it is strictly required to accurately model competitive interference and to design reversible capture-and-release chromatography systems where the near-covalent affinity of native biotin prevents target recovery [2].

References

- [1] Zempleni, J., et al. 'Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans.' Journal of Nutrition, 1999.

- [2] Samarasinghe, S., et al. 'Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays.' ACS Omega, 2019.

Dominance in Urinary Excretion for Pharmacokinetic Profiling

For clinical and nutritional assay development, bisnorbiotin is the mandatory target analyte for quantifying biotin catabolism. Quantitative HPLC/avidin-binding assays demonstrate that bisnorbiotin constitutes the majority of excreted biotin species in healthy adults, significantly outpacing intact biotin [1]. Procuring high-purity bisnorbiotin standards is therefore essential for calibrating LC-MS/MS or HPLC systems intended to measure true physiological clearance and bioavailability.

| Evidence Dimension | Proportion of total urinary biotin species |

| Target Compound Data | 52% ± 15% (Bisnorbiotin) |

| Comparator Or Baseline | 32% ± 12% (Intact Biotin) |

| Quantified Difference | 1.6-fold higher concentration in physiological excretion |

| Conditions | Human urine samples analyzed via HPLC/avidin-binding assay post-metabolism |

Procurement of bisnorbiotin as the primary calibration standard is required to prevent severe underestimation of biotin metabolism and clearance in clinical diagnostics.

Modulated Streptavidin Binding Efficiency for Assay Validation

Bisnorbiotin retains the ability to bind streptavidin but does so with reduced efficiency compared to the near-covalent affinity of the parent compound. Studies assessing interference in clinical immunoassays show that bisnorbiotin binds to streptavidin binding sites with lower relative efficiency [1]. This specific reduction in binding capacity makes bisnorbiotin a critical procurement target for validating assay cross-reactivity and for engineering reversible affinity tags where native biotin cannot be eluted without harsh denaturing conditions.

| Evidence Dimension | Relative binding efficiency to streptavidin |

| Target Compound Data | 61.2% relative binding efficiency |

| Comparator Or Baseline | 100% relative binding efficiency (Intact Biotin) |

| Quantified Difference | 38.8% reduction in streptavidin binding efficiency |

| Conditions | Competitive binding to streptavidin-coated solid phases in immunoassay conditions |

Buyers developing reversible affinity purification systems or validating clinical diagnostics against metabolite interference must use bisnorbiotin to accurately model sub-maximal binding kinetics.

Steric Modification for Bioconjugate Linker Design

The structural utility of bisnorbiotin in bioconjugation stems from its truncated side chain. By replacing the 5-carbon valeric acid chain of biotin with a 3-carbon propionic acid chain, bisnorbiotin reduces the spacer distance between the binding ring and the conjugated payload [1]. This tighter steric constraint alters how the conjugated molecule is presented to the avidin/streptavidin pocket, which is highly relevant for surface plasmon resonance (SPR) sensor functionalization and specialized labeling workflows where payload proximity to the capture protein must be strictly controlled [2].

| Evidence Dimension | Aliphatic side-chain length for conjugation |

| Target Compound Data | 3 carbons (propionic acid side chain) |

| Comparator Or Baseline | 5 carbons (valeric acid side chain in Biotin) |

| Quantified Difference | 2-carbon reduction in linker length |

| Conditions | Precursor selection for NHS-ester or primary amine bioconjugation synthesis |

Procuring bisnorbiotin provides synthetic chemists with a structurally constrained precursor to fine-tune the spatial geometry and flexibility of biotinylated probes.

Calibration Standards for Clinical Pharmacokinetics

Directly following from its status as the predominant excreted metabolite (accounting for 52% of urinary species), bisnorbiotin is the essential analytical standard for LC-MS/MS and HPLC workflows assessing biotin bioavailability, metabolic disorders (e.g., biotinidase deficiency), and nutritional status[1].

Immunoassay Interference Validation

Because it binds streptavidin with a 61.2% relative efficiency compared to intact biotin, bisnorbiotin is procured by diagnostic manufacturers to establish accurate cross-reactivity profiles and interference thresholds for clinical immunoassays, ensuring patient safety in the context of high-dose biotin supplementation [2].

Synthesis of Reversible Affinity Tags

Leveraging its reduced binding efficiency and shorter side chain, bisnorbiotin serves as a specialized precursor for synthesizing modified affinity tags. These tags allow for the capture of sensitive protein complexes that require milder, non-denaturing elution conditions than those permitted by the ultra-high affinity of native biotin [3].

References

- [1] Zempleni, J., et al. 'Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans.' Journal of Nutrition, 1999.

- [2] Samarasinghe, S., et al. 'Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays.' ACS Omega, 2019.

- [3] Bowen, R., et al. 'An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies.' Diagnostics, 2023.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types